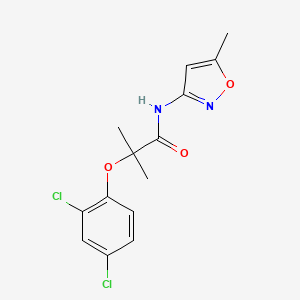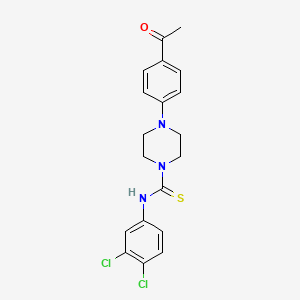![molecular formula C19H13ClN6O B4779357 2-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4779357.png)
2-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline
説明
2-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline is a chemical compound that has gained attention in the scientific community due to its potential application in drug development. This compound has been found to exhibit promising biological activities, which make it a suitable candidate for further research.
作用機序
The mechanism of action of 2-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes and proteins, which are involved in various biological processes. The compound has been found to inhibit the activity of cyclin-dependent kinases, which are involved in cell division. It has also been found to inhibit the activity of phosphodiesterase 5, which is involved in the regulation of blood flow.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline have been studied extensively. The compound has been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer treatment. It has also been found to reduce inflammation in animal models, which makes it a potential candidate for the treatment of inflammatory diseases. The compound has been found to have a positive effect on cognitive function in animal models, which makes it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 2-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline in lab experiments include its high purity and high yield. The compound has also been found to exhibit promising biological activities, which make it a suitable candidate for further research. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Studies to determine the potential toxicity of the compound.
3. Studies to optimize the synthesis method to yield higher purity and higher yields of the compound.
4. Studies to determine the efficacy of the compound in animal models of various diseases.
5. Studies to determine the pharmacokinetics and pharmacodynamics of the compound.
Conclusion
In conclusion, 2-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline is a chemical compound with promising biological activities, which make it a suitable candidate for further research. The compound has been found to exhibit anticancer, anti-inflammatory, and antifungal activities, and has potential application in the treatment of Alzheimer's disease and Parkinson's disease. The synthesis method has been optimized to yield high purity and high yields of the compound. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
科学的研究の応用
The chemical compound 2-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline has been found to exhibit promising biological activities, which make it a suitable candidate for further research. The compound has been shown to have anticancer, anti-inflammatory, and antifungal activities. It has also been found to have potential application in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-[1-[(3-chlorophenoxy)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN6O/c20-13-4-3-5-14(10-13)27-12-25-9-8-17(23-25)18-22-19-15-6-1-2-7-16(15)21-11-26(19)24-18/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOGAUBIUUKBJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=NN(C=C4)COC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



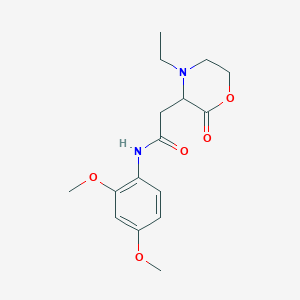
![3-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4779276.png)

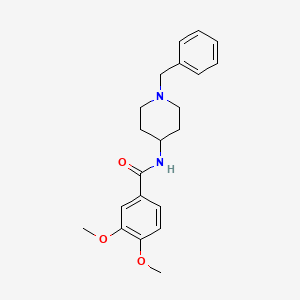
![2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B4779297.png)
![2-[(5-{1-[(4-bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B4779303.png)
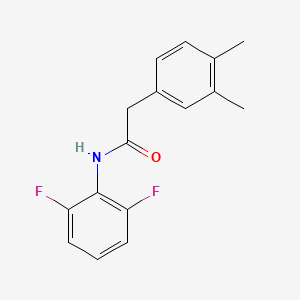
![4-benzyl-1-[(5-bromo-2-thienyl)carbonyl]piperidine](/img/structure/B4779325.png)
![2-(2,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4779336.png)
![ethyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-5-{[(2-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4779341.png)
![N-(3,5-dichlorophenyl)-2-{[4-propyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4779349.png)
![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B4779351.png)
